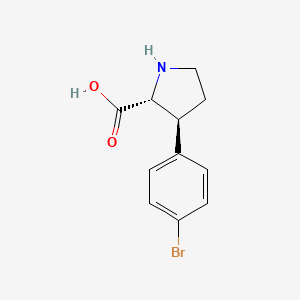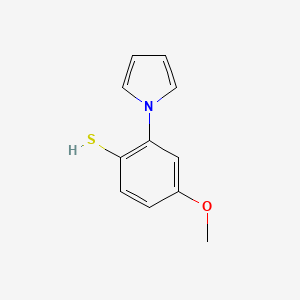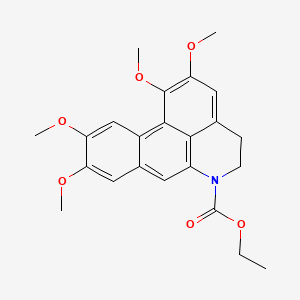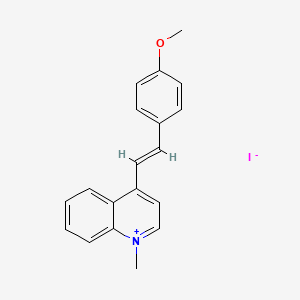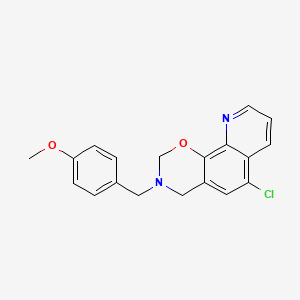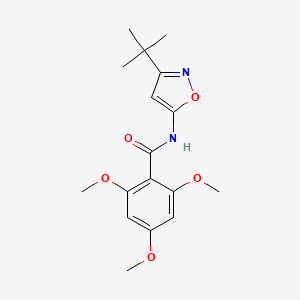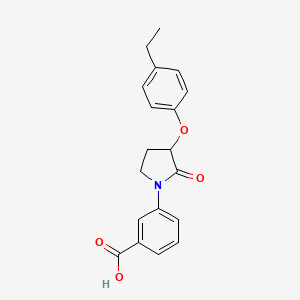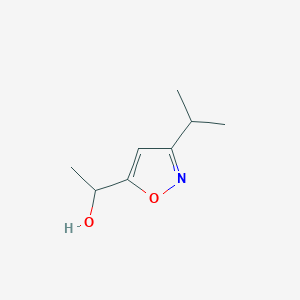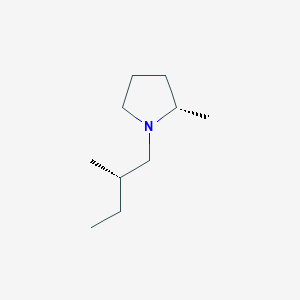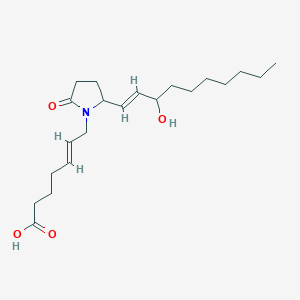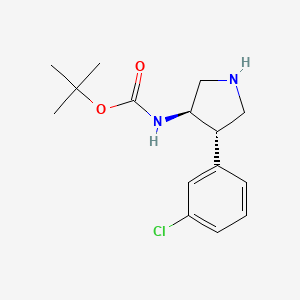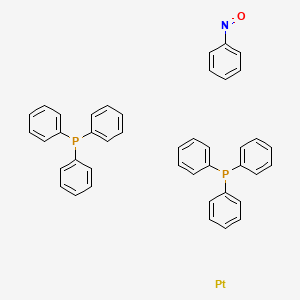
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is a coordination complex that features a platinum center coordinated to nitrosobenzene and two triphenylphosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with nitrosobenzene and triphenylphosphine under controlled conditions. One common method includes the use of platinum(II) chloride as a starting material, which reacts with nitrosobenzene and triphenylphosphine in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
科学的研究の応用
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: It is used in the development of new materials and as a precursor for other platinum-based compounds.
作用機序
The mechanism by which (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum exerts its effects involves the coordination of the platinum center to various molecular targets. This coordination can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with DNA in anticancer research .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is unique due to its specific ligand arrangement and the presence of nitrosobenzene, which imparts distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it a valuable compound for specialized research applications .
特性
分子式 |
C42H35NOP2Pt |
|---|---|
分子量 |
826.8 g/mol |
IUPAC名 |
nitrosobenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H; |
InChIキー |
ZFMHKJSSBOJHIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


